molecular formula C4H2ClIN2 B154529 3-Chloro-6-Iodopyridazine CAS No. 135034-10-5

3-Chloro-6-Iodopyridazine

Cat. No. B154529
CAS RN: 135034-10-5
M. Wt: 240.43 g/mol
InChI Key: PNEPCDPKMXJYIQ-UHFFFAOYSA-N
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Description

3-Chloro-6-Iodopyridazine is an organic compound with the chemical formula C4H2ClIN2 . It is a white crystalline solid . It is used as a reactant in the Suzuki-Miyaura coupling reaction and in the synthesis of 6-Chloropyridazine-3-carbonitrile .


Molecular Structure Analysis

The molecular weight of 3-Chloro-6-Iodopyridazine is 240.43 g/mol . The SMILES string representation is IC1=CC=C (Cl)N=N1 . The InChI representation is 1S/C4H2ClIN2/c5-3-1-2-4 (6)8-7-3/h1-2H .


Chemical Reactions Analysis

As mentioned earlier, 3-Chloro-6-Iodopyridazine is a reactant in the Suzuki-Miyaura coupling reaction . It is also a reactant in the synthesis of 6-Chloropyridazine-3-carbonitrile . More detailed information about its involvement in chemical reactions is not available in the searched resources.


Physical And Chemical Properties Analysis

3-Chloro-6-Iodopyridazine is a white crystalline solid . It has a molecular weight of 240.43 g/mol . It is slightly soluble in water .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

3-Chloro-6-Iodopyridazine: is utilized in palladium-catalyzed cross-coupling reactions, which are pivotal in creating complex organic compounds. A study detailed the mechanism of its reaction with triphenylbismuth, highlighting the oxidative addition as the rate-determining step . This application is crucial for synthesizing pharmaceuticals and materials science.

Organobismuth Chemistry

In the realm of organobismuth chemistry, 3-Chloro-6-Iodopyridazine serves as a starting component. Organobismuth compounds, derived from reactions involving this compound, are used in manufacturing materials like plastics, pigments, and drugs, showcasing its versatility in industrial applications .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant. It’s involved in the synthesis of various drugs and has potential applications in developing treatments for microbial infections, given its reactivity and ability to form biologically active structures .

Diagnostic Imaging

3-Chloro-6-Iodopyridazine: can be a precursor for contrast agents in diagnostic imaging. Its iodine content makes it valuable for creating compounds that are visible in X-ray imaging, aiding in medical diagnostics .

Heterogeneous Catalysis

This compound is also relevant in heterogeneous catalysis. It can be used to synthesize catalysts for industrial processes such as the selective oxidation of propylene or the ammoxidation process for acrylonitrile production .

Computational Chemistry

In computational chemistry, 3-Chloro-6-Iodopyridazine is studied using simulations to understand its properties and reactions. Programs like Amber and GROMACS utilize this compound in their simulations to produce visualizations that help in predicting the behavior of molecules in various conditions .

Safety and Hazards

3-Chloro-6-Iodopyridazine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and acids .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , and its specific biological targets may vary depending on the final compound it is incorporated into.

Mode of Action

As a pyridazine derivative, it may interact with its targets through the nitrogen atoms in its heterocyclic ring . The specific interactions and resulting changes would depend on the nature of the target molecule.

Pharmacokinetics

Its pharmacokinetic properties would be influenced by factors such as its lipophilicity, water solubility, and molecular weight . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-Iodopyridazine . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

properties

IUPAC Name

3-chloro-6-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572594
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-Iodopyridazine

CAS RN

135034-10-5
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-iodopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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